molecular formula C9H9F2NO2 B1320602 2,6-Difluoro-N-methoxy-N-methylbenzamide CAS No. 937601-82-6

2,6-Difluoro-N-methoxy-N-methylbenzamide

Cat. No.: B1320602
CAS No.: 937601-82-6
M. Wt: 201.17 g/mol
InChI Key: XXYIGOBHAZPIOZ-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-methoxy-N-methylbenzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with fluorine atoms at the 2- and 6-positions of the aromatic ring. The amide nitrogen is further modified with methoxy (-OCH₃) and methyl (-CH₃) groups, distinguishing it from simpler benzamide derivatives.

Properties

IUPAC Name

2,6-difluoro-N-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-12(14-2)9(13)8-6(10)4-3-5-7(8)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYIGOBHAZPIOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=CC=C1F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594775
Record name 2,6-Difluoro-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937601-82-6
Record name 2,6-Difluoro-N-methoxy-N-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937601-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluoro-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-N-methoxy-N-methylbenzamide typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and methyl groups attached to the nitrogen atom.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the methoxy and methyl groups.

    Reduction: Reduced derivatives of the methoxy and methyl groups.

    Hydrolysis: 2,6-difluorobenzoic acid and N-methoxy-N-methylamine.

Scientific Research Applications

2,6-Difluoro-N-methoxy-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application Reference
2,6-Difluoro-N-methoxy-N-methylbenzamide C₁₀H₁₁F₂NO₂ 215.2 2,6-F₂ on benzene; N-methoxy-N-methyl Research chemical (potential agrochemical)
N-(2,6-Difluorophenyl)-4-methoxybenzamide C₁₄H₁₁F₂NO₂ 263.24 4-OCH₃ on benzene; 2,6-F₂ on aniline Agrochemical intermediate
N-[3,5-Dichloro-4-(tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide C₁₅H₈Cl₂F₆NO₂ 408.1 3,5-Cl₂ and tetrafluoroethoxy on aniline; 2,6-F₂ on benzene Insecticidal, fungicidal
4-Bromo-N-(2,6-difluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxybenzamide C₁₇H₁₁BrF₆NO₂ 464.2 4-Br, 5-F, and trifluoropropyloxy on benzene; 2,6-F₂ on aniline Patent-protected agrochemical
Key Observations:
  • Fluorine Substitution : The 2,6-difluoro pattern on the benzamide ring is conserved across analogs, enhancing electronegativity and metabolic stability. Derivatives with additional halogens (e.g., Cl, Br) or bulky groups (e.g., trifluoropropyloxy) exhibit improved bioactivity but may reduce solubility .

Physicochemical Properties

  • Lipophilicity: Fluorine atoms and methoxy groups increase lipophilicity (logP), favoring membrane permeability. For example, N-(2,6-Difluorophenyl)-4-methoxybenzamide has a higher logP (~2.8) than non-methoxy analogs .
  • Thermal Stability : Fluorinated benzamides generally exhibit high thermal stability due to strong C-F bonds. Crystallographic studies of analogs (e.g., N-[3,5-dichloro-4-(tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide ) confirm rigid, planar structures resistant to thermal degradation .

Research Findings and Data Gaps

  • Synthetic Yields : Patent data indicate high yields (>85%) for analogs like 4-bromo-N-(2,6-difluorophenyl)-5-fluoro-2-[(2S)-trifluoropropan-2-yl]oxybenzamide under optimized coupling conditions .
  • Unresolved Questions: The biological efficacy of this compound requires further empirical validation. Comparative studies on its metabolic stability and toxicity relative to non-methylated analogs are lacking.

Biological Activity

2,6-Difluoro-N-methoxy-N-methylbenzamide is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features two fluorine atoms at the 2 and 6 positions of the benzene ring, a methoxy group (-OCH₃), and a methyl amide group (-NH(CH₃)). These structural features contribute to its unique biological activity.

The mechanisms of action for this compound involve its interaction with various biological targets. The fluorine atoms enhance lipophilicity and metabolic stability, while the methoxy group improves solubility. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been tested against various bacterial strains with effective inhibition comparable to standard antibiotics.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Inhibition Zone Diameter (mm)
Enterococcus faecalis40-50 µg/mL29
Pseudomonas aeruginosa40-50 µg/mL24
Salmonella typhi40-50 µg/mL30
Klebsiella pneumoniae40-50 µg/mL19

These findings suggest that the compound could serve as a potent antibacterial agent, particularly against resistant strains .

Anticancer Activity

The compound has also shown promising anticancer activity. Studies indicate that it can inhibit cell proliferation in various cancer cell lines. For instance, an IC50 value of 3.1 μM was reported against the MCF-7 breast cancer cell line, indicating strong antiproliferative effects.

Case Study: MCF-7 Cell Line

In a detailed study involving MCF-7 cells, treatment with this compound resulted in:

  • Cell Viability: Significant reduction in cell viability at higher concentrations.
  • Cell Cycle Arrest: A notable portion of cells were arrested in the S phase, suggesting induction of apoptosis.
  • LDH Enzyme Activity: Treated cells exhibited elevated LDH levels (521.77 ± 30.8 U/L) compared to untreated controls (85.35 ± 4.2 U/L), indicating cytotoxic effects .

Anti-inflammatory Effects

Another study investigated the anti-inflammatory properties of the compound using a lipopolysaccharide (LPS)-induced inflammation model in macrophages. Treatment with the compound resulted in a dose-dependent decrease in pro-inflammatory cytokines (IL-6, TNF-alpha).

Concentration (µM)IL-6 Production (pg/mL)TNF-alpha Production (pg/mL)
Control200150
10180140
5012090

These results indicate that the compound may be beneficial in managing inflammatory conditions .

Antioxidant Properties

This compound also displays antioxidant properties. It has been evaluated using various spectroscopic methods, demonstrating significant antioxidative capacity compared to standard antioxidants like BHT (Butylated Hydroxytoluene) .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Activity TypeObservations
AntibacterialEffective against multiple bacterial strains
AnticancerStrong antiproliferative effects on cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokines
AntioxidantSignificant antioxidative capacity

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